7-Amino-4-methylcoumarin-3-acetic acid

Fluorescence Microscopy Immunofluorescence Filter Configuration

7-Amino-4-methylcoumarin-3-acetic acid (AMCA) is a critical blue fluorophore (Ex/Em ~345/440 nm) for bioconjugation. Its unique carboxylic acid moiety is mandatory for synthesizing amine-reactive NHS esters, enabling stable covalent labeling—a capability absent in simpler aminocoumarins like AMC. AMCA offers superior photostability (25% exposure time vs. FITC) and minimal spectral overlap in multicolor flow cytometry with FITC/PE. For reliable, high-purity AMCA essential for custom probe synthesis and immunophenotyping, source from established suppliers with verified ≥95% purity.

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
CAS No. 106562-32-7
Cat. No. B009025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-4-methylcoumarin-3-acetic acid
CAS106562-32-7
Synonyms7-AMCA compound
7-amino-4-methyl-3-coumarinylacetic acid
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)O
InChIInChI=1S/C12H11NO4/c1-6-8-3-2-7(13)4-10(8)17-12(16)9(6)5-11(14)15/h2-4H,5,13H2,1H3,(H,14,15)
InChIKeyQEQDLKUMPUDNPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-4-methylcoumarin-3-acetic Acid (AMCA, CAS 106562-32-7): Core Spectral Data and Primary Applications for Procurement Decision-Making


7-Amino-4-methylcoumarin-3-acetic acid (AMCA) is a small-molecule blue fluorophore belonging to the aminocoumarin class [1]. It serves as a foundational reagent for the synthesis of amine-reactive fluorescent probes via its N-hydroxysuccinimide (NHS) ester derivative [2]. The compound exhibits a characteristic absorption maximum at 345 nm (shifting to 355 nm upon protein conjugation) and fluorescence emission in the blue region at 440-460 nm, with a significant Stokes shift of approximately 100 nm [1][3]. Its primary applications include covalent labeling of proteins and peptides for immunofluorescence, flow cytometry, and the construction of fluorogenic substrates for enzymatic assays [1][2].

7-Amino-4-methylcoumarin-3-acetic Acid (CAS 106562-32-7): Critical Technical Factors Preventing Simple Replacement with Related Coumarin Derivatives


Despite the availability of structurally similar aminocoumarins such as 7-amino-4-methylcoumarin (AMC, CAS 26093-31-2) and 7-amino-4-carbamoylmethylcoumarin (ACC, CAS 106562-33-8), direct substitution is technically invalid due to the carboxylic acid moiety unique to AMCA. This functional group is essential for the synthesis of activated esters, particularly the NHS ester, which enables stable, covalent amide bond formation with primary amines on biomolecules . The absence of this carboxyl handle in simpler analogs like AMC renders them unsuitable for the same bioconjugation workflows. Furthermore, the spectral properties, including excitation/emission maxima and the 100 nm Stokes shift, are intrinsic to the specific molecular structure of AMCA and differ from other coumarin dyes, necessitating distinct optical filter configurations and experimental design [1]. Therefore, selection must be driven by precise application requirements for bioconjugation chemistry and spectral compatibility.

7-Amino-4-methylcoumarin-3-acetic Acid (AMCA) vs. Alternatives: Quantified Performance Differentiation in Key Experimental Parameters


Stokes Shift Superiority for Optical Filter Discrimination vs. Fluorescein (FITC)

7-Amino-4-methylcoumarin-3-acetic acid (AMCA) exhibits a Stokes shift of 100 nm, which is substantially larger than the 30 nm shift observed for Fluorescein isothiocyanate (FITC) [1]. This quantitative difference directly translates into improved separation between excitation and emission wavelengths, simplifying optical filter selection and reducing background signal from scattered excitation light [1].

Fluorescence Microscopy Immunofluorescence Filter Configuration

Spectral Orthogonality for Multiplex Flow Cytometry with FITC and Phycoerythrin

In multicolor flow cytometry applications, AMCA-conjugated antibodies demonstrate minimal spectral overlap into the detection channels of FITC and Phycoerythrin (PE). A direct comparative study found that AMCA fluorescence required only 5% color compensation in the green (FITC) channel and was undetectable in the red (PE) channel [1]. This property enables true triple-color immunofluorescence analysis without the need for complex mathematical compensation that can distort data [1].

Flow Cytometry Multiplex Immunoassays Spectral Compensation

Resistance to Photobleaching in Immunofluorescence vs. FITC Conjugates

AMCA-immunoglobulin conjugates demonstrate superior resistance to photobleaching compared to equivalent FITC conjugates. In fluorescence microscopy applications, photographic exposure times for AMCA-labeled sections were reduced to a quarter (25%) of that required for a corresponding FITC conjugate to achieve equivalent signal intensity [1]. This indicates significantly higher photostability of the AMCA fluorophore under continuous illumination.

Immunofluorescence Photostability Long-term Imaging

Superior Substrate Suitability for Enteropeptidase Assays vs. GD(4)K-NA

For the specific detection of enteropeptidase activity, 7-Amino-4-methylcoumarin-3-acetic acid (AMCA) has been identified as a more suitable fluorogenic substrate compared to GD(4)K-NA . The study utilized the shift in the emission spectrum of the GD(4)K-conjugated AMCA (GD(4)K-AMC) to measure enteropeptidase activity, highlighting the advantageous properties of the AMCA moiety in this enzymatic context .

Enzymatic Assays Protease Substrates Drug Discovery

Optimal Scientific and Industrial Use Cases for 7-Amino-4-methylcoumarin-3-acetic Acid (AMCA) Based on Quantified Performance Data


Multicolor Flow Cytometry Panels Requiring UV-Excitable Blue Fluorophore with Low Spectral Compensation

AMCA is ideally suited for incorporation into multicolor flow cytometry panels that already utilize FITC and Phycoerythrin (PE). As demonstrated, AMCA fluorescence requires only 5% compensation into the FITC channel and none into the PE channel [1]. This spectral orthogonality allows for accurate triple-color immunophenotyping with minimal data distortion, making AMCA the fluorophore of choice when a UV-excitable blue emitter is needed to expand panel capacity without complex compensation matrices [1].

Fluorescence Microscopy Requiring Extended Imaging Times or Reduced Photobleaching Artifacts

For applications such as long-term live-cell imaging, time-lapse microscopy, or high-resolution confocal imaging of fixed specimens, the enhanced photostability of AMCA conjugates is a critical advantage. The data show that AMCA-labeled samples require only 25% of the exposure time of FITC-labeled samples to achieve equivalent signal, indicating superior resistance to photobleaching [2]. This property translates directly into improved signal-to-noise ratios over time, reduced phototoxicity, and more reliable quantitative image analysis.

Synthesis of Custom Fluorescent Probes and Bioconjugates Requiring NHS Ester Chemistry

AMCA is the essential starting material for generating amine-reactive NHS esters used in protein, peptide, and antibody labeling. Its unique carboxylic acid functionality is required for this activation step . Unlike simpler aminocoumarin dyes that lack this handle, AMCA enables the creation of stable, covalent amide bonds with primary amines, making it the mandatory precursor for custom bioconjugation workflows where commercially available AMCA-NHS ester may not be suitable for a specific synthetic route .

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